2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146348
InChI: InChI=1S/C14H14N2O4/c17-13-7-15-11-6-9(14(18)19)3-4-12(11)16(13)8-10-2-1-5-20-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,19)
SMILES:
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol

2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid

CAS No.:

Cat. No.: VC20146348

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid -

Specification

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
IUPAC Name 2-oxo-1-(oxolan-2-ylmethyl)quinoxaline-6-carboxylic acid
Standard InChI InChI=1S/C14H14N2O4/c17-13-7-15-11-6-9(14(18)19)3-4-12(11)16(13)8-10-2-1-5-20-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,19)
Standard InChI Key OYVZEBSWOJOQLY-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CN2C3=C(C=C(C=C3)C(=O)O)N=CC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name of the compound, 2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid, reflects its core quinoxaline scaffold substituted at position 1 with a tetrahydrofuran-2-ylmethyl group and at position 6 with a carboxylic acid moiety. The molecular formula C₁₄H₁₄N₂O₄ was confirmed via high-resolution mass spectrometry . Key identifiers include:

PropertyValue
CAS Registry Number1707370-43-1
Molecular Weight274.27 g/mol
Exact Mass274.0954 (calculated)
Topological Polar Surface Area90.2 Ų

Structural Elucidation

The compound’s 2D structure (Fig. 1a) reveals a planar quinoxaline core with a lactam group at position 2 and a tetrahydrofuran-derived side chain at position 1. X-ray crystallography of related quinoxaline derivatives demonstrates that the tetrahydrofuran ring adopts a puckered conformation, which may influence steric interactions in biological systems . The carboxylic acid group at position 6 enhances solubility in polar solvents, with a calculated logP value of 1.2 indicating moderate hydrophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid typically involves a multi-step process:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions yields the 1,2-dihydroquinoxaline-2-one scaffold .

  • Alkylation at Position 1: Reaction with (tetrahydrofuran-2-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) introduces the tetrahydrofuran-methyl substituent .

  • Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor (e.g., 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid methyl ester, CAS 357637-72-0) using aqueous NaOH produces the final carboxylic acid .

Optimization Challenges

Key challenges include minimizing racemization at the tetrahydrofuran chiral center and achieving regioselective alkylation. Patent literature reports yields of 45–60% for the final step, with purity >95% confirmed via HPLC .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in nonpolar solvents (<0.1 mg/mL in hexane) but moderate solubility in DMSO (12.8 mg/mL) and water (2.3 mg/mL at pH 7.4) . Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of 8.2 hours at pH 7.4 .

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch, lactam), 1720 cm⁻¹ (C=O stretch, carboxylic acid), 1260 cm⁻¹ (C-O-C, tetrahydrofuran) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.45 (d, J=8.4 Hz, 1H, H-8), 4.32–4.15 (m, 3H, tetrahydrofuran-CH₂ and CH), 3.82–3.65 (m, 2H, tetrahydrofuran-OCH₂) .

Biological Activity and Applications

Enzyme Inhibition

The carboxylic acid moiety may chelate metal ions in enzyme active sites. For example, related quinoxaline-6-carboxylic acids inhibit matrix metalloproteinases (MMPs) with Ki values of 50–200 nM, suggesting potential in cancer metastasis prevention .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey SubstituentReported Activity
Target CompoundC₁₄H₁₄N₂O₄Tetrahydrofuran-methylHCV protease inhibition
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid methyl esterC₁₀H₈N₂O₃Methyl esterSynthetic intermediate
1-Methyl-2-oxoquinoline-6-carboxylic acidC₁₁H₉NO₃MethylAntibacterial agent

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.

  • Structure-Activity Relationship (SAR): Synthesize analogs with varied tetrahydrofuran substituents to optimize potency.

  • Therapeutic Applications: Explore efficacy in HCV-infected cell cultures and animal models.

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